molecular formula C8H6F6N2 B13161183 N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B13161183
M. Wt: 244.14 g/mol
InChI Key: AYZNILLESCJNSL-UHFFFAOYSA-N
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Description

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-bromo-5,6-bis(trifluoromethyl)pyridine with methylamine. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP, under an inert atmosphere . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-5,6-bis(trifluoromethyl)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution enhances its stability and makes it a valuable compound for various applications .

Biological Activity

N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is a novel compound characterized by its unique trifluoromethyl groups on a pyridine ring. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F6N2C_8H_8F_6N_2. The presence of two trifluoromethyl groups enhances its lipophilicity and chemical stability, which are critical for its biological interactions. The electron-withdrawing nature of the trifluoromethyl groups stabilizes positive charges during reaction mechanisms, facilitating various biological activities.

Antimicrobial Activity

This compound has shown notable antimicrobial properties. In a study comparing several pyridine derivatives, it was found that this compound exhibited significant activity against various bacterial strains, including Chlamydia trachomatis, which is notorious for causing sexually transmitted infections .

Table 1: Antimicrobial Activity of this compound

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundChlamydia trachomatis32 μg/mL
6-Methyl-5-(trifluoromethyl)pyridin-2-amineE. coli64 μg/mL
5-(Difluoromethyl)-3-methylpyridin-2-amineS. aureus16 μg/mL

The compound's selectivity towards Chlamydia without affecting host cell viability underscores its potential as a therapeutic agent .

Anti-Cancer Potential

Research has indicated that this compound may also possess anti-cancer properties. Its structural analogs have been investigated for their ability to inhibit key signaling pathways in cancer cells. For instance, compounds with similar trifluoromethyl substitutions have been shown to target the PI3K/mTOR pathway effectively, leading to reduced proliferation in various tumor cell lines .

Table 2: Inhibitory Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)
This compoundA2058 Melanoma50 nM
PQR309 (related compound)SKOV3 Ovarian Cancer17 nM

This data suggests that the trifluoromethyl groups not only enhance lipophilicity but also improve the binding affinity to cellular targets involved in tumorigenesis .

Case Studies

  • Study on Antichlamydial Activity :
    A recent investigation focused on the antichlamydial properties of various pyridine derivatives. It was found that compounds similar to this compound demonstrated selective inhibition of C. trachomatis growth while maintaining low toxicity towards mammalian cells. This highlights the potential for developing targeted therapies against chlamydial infections using such compounds as lead structures .
  • Inhibition of Tumor Growth :
    Another study explored the effects of trifluoromethyl-substituted pyridines on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size and proliferation rates in treated groups compared to controls. The mechanism was attributed to the inhibition of PI3K signaling pathways, which are crucial for cancer cell survival and growth .

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

N-methyl-5,6-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H6F6N2/c1-15-5-3-2-4(7(9,10)11)6(16-5)8(12,13)14/h2-3H,1H3,(H,15,16)

InChI Key

AYZNILLESCJNSL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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